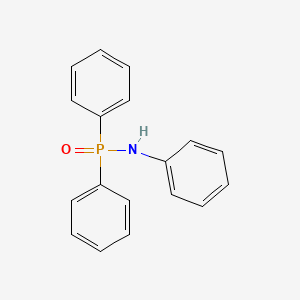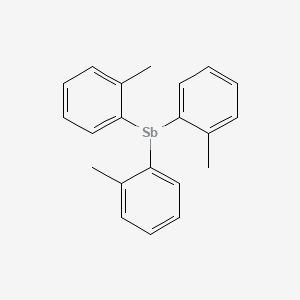
Stibine, tris(2-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2-methylphenyl)stibine is an organoantimony compound characterized by the presence of three 2-methylphenyl groups attached to a central antimony atom. This compound is part of the broader class of triarylstibines, which are known for their applications in coordination chemistry due to their ability to act as ligands.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tris(2-methylphenyl)stibine can be synthesized through the reaction of antimony trichloride with 2-methylphenylmagnesium bromide (Grignard reagent). The reaction typically proceeds as follows:
Preparation of Grignard Reagent: 2-methylbromobenzene is reacted with magnesium in anhydrous ether to form 2-methylphenylmagnesium bromide.
Formation of Tris(2-methylphenyl)stibine: Antimony trichloride is added to the Grignard reagent under an inert atmosphere, resulting in the formation of tris(2-methylphenyl)stibine.
Industrial Production Methods: While specific industrial production methods for tris(2-methylphenyl)stibine are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Tris(2-methylphenyl)stibine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(V) derivatives.
Substitution: It can participate in substitution reactions where one or more of the 2-methylphenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Substitution: Reagents such as halogens or other electrophiles can be used under controlled conditions.
Major Products:
Oxidation Products: Antimony(V) compounds with different substituents.
Substitution Products: Compounds where one or more 2-methylphenyl groups are replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
Tris(2-methylphenyl)stibine has several applications in scientific research:
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, particularly with transition metals like silver and rhodium.
Catalysis: The compound is used in catalytic systems to enhance reaction rates and selectivity.
Material Science: It is explored for its potential in the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism by which tris(2-methylphenyl)stibine exerts its effects is primarily through its role as a ligand. The compound coordinates with metal centers, influencing the electronic and steric properties of the resulting complexes. This coordination can alter the reactivity and stability of the metal center, thereby affecting the overall reaction pathway .
Vergleich Mit ähnlichen Verbindungen
Triphenylstibine: Similar in structure but with phenyl groups instead of 2-methylphenyl groups.
Tris(2-methoxyphenyl)stibine: Contains methoxy groups, leading to different electronic properties.
Tris(2-bromophenyl)stibine: Bromine substituents introduce different reactivity patterns.
Uniqueness: Tris(2-methylphenyl)stibine is unique due to the presence of the 2-methylphenyl groups, which provide distinct steric and electronic effects compared to other triarylstibines. These effects can influence the compound’s reactivity and its ability to form stable complexes with metals .
Eigenschaften
CAS-Nummer |
23822-15-3 |
|---|---|
Molekularformel |
C21H21Sb |
Molekulargewicht |
395.2 g/mol |
IUPAC-Name |
tris(2-methylphenyl)stibane |
InChI |
InChI=1S/3C7H7.Sb/c3*1-7-5-3-2-4-6-7;/h3*2-5H,1H3; |
InChI-Schlüssel |
LDXFCCZPPSEDCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1[Sb](C2=CC=CC=C2C)C3=CC=CC=C3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




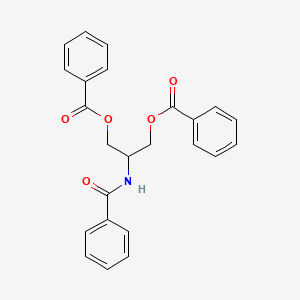
![N-(4-{4-[(aminocarbonyl)amino]benzyl}phenyl)urea](/img/structure/B11955196.png)
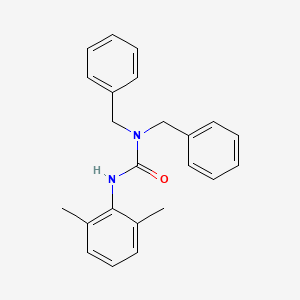
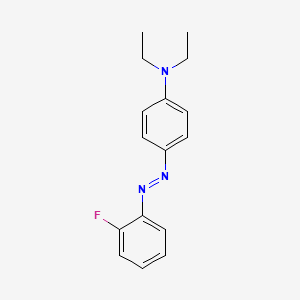
![3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11955215.png)


![Diisopropyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11955229.png)

![N-[(3,4,5-trimethoxyphenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11955246.png)
